N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
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Overview
Description
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound is of interest due to its unique structure, which combines a thiadiazole ring with a benzotriazinyl moiety, potentially offering a range of biological and chemical properties.
Preparation Methods
The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides. The reaction conditions often include the use of solvents like ethanol and the presence of bases such as triethylamine to facilitate the formation of the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Potential use as an antimicrobial agent, with ongoing research into its efficacy and safety.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through interaction with biological macromolecules. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzotriazinyl moiety may also contribute to the compound’s biological activity by binding to specific receptors or interfering with cellular pathways .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and antifungal properties.
2-Amino-1,3,4-thiadiazole: Used in the synthesis of various pharmaceuticals.
5-Phenyl-1,3,4-thiadiazole-2-thiol: Exhibits significant biological activity against a range of pathogens. Compared to these compounds, N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is unique due to its combination of a thiadiazole ring with a benzotriazinyl moiety, potentially offering enhanced or novel biological activities
Properties
Molecular Formula |
C13H12N6O3S |
---|---|
Molecular Weight |
332.34 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C13H12N6O3S/c1-22-7-11-16-17-13(23-11)14-10(20)6-19-12(21)8-4-2-3-5-9(8)15-18-19/h2-5H,6-7H2,1H3,(H,14,17,20) |
InChI Key |
NFXZDKNURJGFIO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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